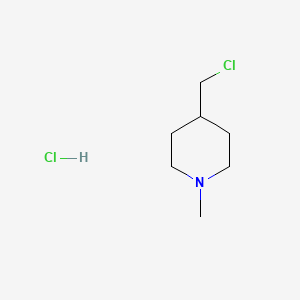

4-(Chloromethyl)-1-methylpiperidine hydrochloride

Description

BenchChem offers high-quality 4-(Chloromethyl)-1-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXLUDKORJXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613845 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182284-45-2 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-1-methylpiperidine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its unique structural features—a reactive chloromethyl group appended to a methylated piperidine ring—render it a versatile intermediate for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the underlying principles and practical methodologies that govern its use.

Physicochemical Properties

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a white to off-white solid at room temperature. The presence of the hydrochloride salt enhances its stability and water solubility, making it easier to handle and store compared to its free base form. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl₂N | [1][2] |

| Molecular Weight | 184.11 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not clearly defined in search results | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water | |

| CAS Number | 1182284-45-2 | [1] |

Synthesis of 4-(Chloromethyl)-1-methylpiperidine hydrochloride

The most prevalent and industrially significant method for the synthesis of 4-(chloromethyl)-1-methylpiperidine hydrochloride involves the chlorination of 1-methyl-4-piperidinemethanol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The synthesis is initiated by the activation of the hydroxyl group of 1-methyl-4-piperidinemethanol by thionyl chloride. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is a good leaving group. The reaction then proceeds via an Sₙ2-like mechanism where the displaced chloride ion acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group, resulting in the formation of the desired 4-(chloromethyl)-1-methylpiperidine and the release of sulfur dioxide and hydrochloric acid. The hydrochloric acid then protonates the basic nitrogen of the piperidine ring to form the stable hydrochloride salt.[3][4][5]

Caption: Synthesis of 4-(Chloromethyl)-1-methylpiperidine HCl.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(chloromethyl)-1-methylpiperidine hydrochloride. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as thionyl chloride is corrosive and releases toxic gases.

Materials:

-

1-Methyl-4-piperidinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-4-piperidinemethanol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and the temperature should be maintained at or below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to ice-cold water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(chloromethyl)-1-methylpiperidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white to off-white crystalline solid.

Spectroscopic Characterization

The structural elucidation of 4-(chloromethyl)-1-methylpiperidine hydrochloride is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The N-methyl group typically appears as a singlet. The protons on the piperidine ring will show complex multiplets due to their diastereotopic nature and coupling with each other. The chloromethyl protons will appear as a doublet, coupled to the proton at the C4 position of the piperidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The N-methyl carbon will have a characteristic chemical shift. The carbons of the piperidine ring will appear in the aliphatic region, and their chemical shifts will be influenced by their proximity to the nitrogen atom and the chloromethyl group. The chloromethyl carbon will be shifted downfield due to the deshielding effect of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 2400-2700 cm⁻¹ is indicative of the N-H⁺ stretch of the hydrochloride salt. C-H stretching vibrations of the alkyl groups will be observed around 2800-3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, around 600-800 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry of 4-(chloromethyl)-1-methylpiperidine hydrochloride will show the molecular ion peak of the free base (C₇H₁₄ClN) upon electron ionization. The fragmentation pattern will be characterized by the loss of the chlorine atom and various fragments of the piperidine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragments.[7]

Chemical Reactivity and Applications

The primary utility of 4-(chloromethyl)-1-methylpiperidine hydrochloride lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Key Applications in Drug Synthesis

This reagent is a cornerstone in the synthesis of numerous pharmaceutical agents, most notably second-generation antihistamines.[8]

-

Loratadine Synthesis: 4-(Chloromethyl)-1-methylpiperidine is a crucial precursor in the synthesis of loratadine, a widely used non-sedating antihistamine. In a key step, the Grignard reagent derived from 4-(chloromethyl)-1-methylpiperidine is reacted with a tricyclic ketone intermediate.[9][10][11]

Caption: Role in Loratadine Synthesis.

-

Other Antihistamines and CNS Agents: Its structural motif is incorporated into various other antihistamines and central nervous system (CNS) active compounds, leveraging the piperidine scaffold which is a common feature in many neuroleptic and psychoactive drugs.

Stability and Storage

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form imparts greater stability compared to the free base. For quantitative analysis and stability studies, the development of a stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.[12][13][14][15]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-(chloromethyl)-1-methylpiperidine hydrochloride. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a valuable and versatile building block in organic synthesis, with its significance being particularly pronounced in the pharmaceutical industry. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, makes it an essential intermediate for the construction of a variety of complex molecules, most notably in the development of non-sedating antihistamines. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and drug development endeavors.

References

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]

- Google Patents. (n.d.). Indian Patents. 227075:A PROCESS FOR SYNTHESIZING LORATADINE.

- Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.

-

ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of loratadine. Retrieved from [Link]

-

PubChem. (n.d.). A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080997A1 - Process for the preparation of loratadine.

-

SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-1-methylpiperidine hydrochloride (C7H14ClN). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

PubMed. (n.d.). Second-generation antihistamines: a comparative review. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from [Link]

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Asian Journal of Chemistry. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 19(7), 5041-5048. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

-

ResearchGate. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups. Retrieved from [Link]osilicon_groups)

Sources

- 1. 4-Chloro-N-methylpiperidine hydrochloride | C6H13Cl2N | CID 3034158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Chloromethyl)-1-methylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. reactionweb.io [reactionweb.io]

- 6. scispace.com [scispace.com]

- 7. PubChemLite - 4-(chloromethyl)-1-methylpiperidine hydrochloride (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. allindianpatents.com [allindianpatents.com]

- 10. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 11. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to 4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in the landscape of contemporary pharmaceutical research and development. Its unique structural features, particularly the reactive chloromethyl group appended to a piperidine scaffold, render it an invaluable intermediate for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Compound Identification and Physicochemical Properties

It is crucial to distinguish 4-(Chloromethyl)-1-methylpiperidine hydrochloride from its isomer, 4-chloro-1-methylpiperidine hydrochloride, as they possess different molecular weights and CAS numbers, leading to potential confusion. The correct identification is paramount for experimental reproducibility and safety.

The definitive properties of 4-(Chloromethyl)-1-methylpiperidine hydrochloride are summarized below:

| Property | Value | Source(s) |

| Chemical Name | 4-(Chloromethyl)-1-methylpiperidine hydrochloride | [1] |

| CAS Number | 1182284-45-2 | [1] |

| Molecular Formula | C₇H₁₅Cl₂N | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Solid | |

| Storage Class | 11 (Combustible Solids) |

Note: As this compound is often supplied for early discovery research, comprehensive experimental data such as melting point, solubility, and spectral data are not always publicly available from commercial suppliers. Researchers are advised to confirm the identity and purity of the material upon receipt.

Synthesis and Mechanism

The synthesis of 4-(Chloromethyl)-1-methylpiperidine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 1-methyl-4-piperidone.

Experimental Protocol: Synthesis from 1-Methyl-4-piperidone

This protocol outlines a laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Reaction with a Chlorinating Agent

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with 1-methyl-4-piperidone and a suitable solvent, such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride, dropwise to the stirred solution.[2] The addition should be controlled to maintain a low temperature and mitigate the exothermic nature of the reaction.

-

Causality: Thionyl chloride is a common and effective chlorinating agent for converting ketones to vinyl chlorides or for other chlorination reactions. The use of an inert atmosphere prevents side reactions with atmospheric moisture.

Step 2: Work-up and Isolation of the Free Base

-

Once the reaction is complete (monitored by an appropriate technique such as Thin Layer Chromatography or Gas Chromatography), quench the reaction by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the evolution of gas ceases.

-

Separate the organic layer and extract the aqueous layer with the solvent used in the reaction.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude free base, 4-(chloromethyl)-1-methylpiperidine.

-

Causality: The basic work-up neutralizes the excess acidic chlorinating agent and byproducts. Extraction and drying are standard procedures to isolate and purify the organic product.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 4-(Chloromethyl)-1-methylpiperidine hydrochloride as a solid.

-

Causality: The formation of the hydrochloride salt is a common method to improve the stability and handling of amine-containing compounds. The salt is typically a crystalline solid that is easier to purify and store than the free base.

Applications in Drug Discovery and Organic Synthesis

4-(Chloromethyl)-1-methylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system and inflammatory pathways.[2][3] Its utility stems from the presence of two key reactive sites: the nucleophilic tertiary amine of the piperidine ring and the electrophilic chloromethyl group.

Role as a Synthetic Intermediate

The chloromethyl group is a versatile handle for introducing the 1-methylpiperidin-4-ylmethyl moiety into larger molecules through nucleophilic substitution reactions. This is a common strategy in the development of:

-

Histamine H₄ Receptor Antagonists: These compounds are investigated for their potential in treating allergic and inflammatory conditions such as asthma and rhinitis.[2]

-

Neurological Disorder Therapeutics: The piperidine scaffold is a common feature in drugs targeting neurological disorders, including depression and anxiety.[2]

-

Analgesics and Anti-inflammatory Drugs: The incorporation of the 1-methylpiperidine moiety can modulate the pharmacological properties of molecules designed to treat pain and inflammation.[3]

The following diagram illustrates a generalized synthetic workflow where 4-(Chloromethyl)-1-methylpiperidine hydrochloride is utilized as a building block.

Caption: Synthetic workflow utilizing 4-(Chloromethyl)-1-methylpiperidine hydrochloride.

Quality Control and Analytical Methods

Ensuring the identity and purity of 4-(Chloromethyl)-1-methylpiperidine hydrochloride is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the 1-methylpiperidin-4-ylmethyl framework.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of the compound and identifying any potential impurities.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Chloromethyl)-1-methylpiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

In case of Exposure:

Conclusion

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The information provided in this guide serves as a comprehensive resource for researchers and scientists, enabling them to leverage the full potential of this important synthetic intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Chloro-1-methylpiperidine: Comprehensive Overview and Applications. [Link]

-

Royal Society of Chemistry. (2016). Analytical Methods. [Link]

Sources

The Lynchpin in Piperidine-Based Drug Scaffolds: A Technical Guide to 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Preamble: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of therapeutic agent design, present in a significant portion of top-selling pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2][4] Within the vast armamentarium of piperidine-based building blocks, 4-(Chloromethyl)-1-methylpiperidine hydrochloride emerges as a particularly strategic and reactive intermediate. Its utility lies in the presence of a reactive chloromethyl group at the 4-position, which is primed for nucleophilic substitution, allowing for the facile introduction of the 1-methylpiperidine core into a wide array of molecular architectures. This guide provides an in-depth technical overview of the synthesis, structural characterization, and application of 4-(Chloromethyl)-1-methylpiperidine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis and Mechanistic Rationale

The principal and most direct synthesis of 4-(Chloromethyl)-1-methylpiperidine hydrochloride involves the chlorination of 1-methyl-4-piperidinemethanol. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).

Reaction Causality: The Choice of Thionyl Chloride

The selection of thionyl chloride as the chlorinating agent is a deliberate choice rooted in its reaction mechanism, which ensures a high-yield conversion with easily removable byproducts. The reaction proceeds through an SN2 or SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions.[5] The lone pair of electrons on the oxygen of the alcohol's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[6] This is followed by the expulsion of a chloride ion and a proton, forming a chlorosulfite intermediate. The subsequent step involves the nucleophilic attack by the chloride ion on the carbon bearing the chlorosulfite group, leading to the desired chlorinated product and the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The gaseous nature of the byproducts is advantageous as they are readily removed from the reaction mixture, driving the equilibrium towards the product.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Abstract

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably antihistaminic agents like Bepotastine. This guide provides a comprehensive technical overview of its synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the predominant synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process controls. The narrative emphasizes the causality behind experimental choices, ensuring a deep, field-proven understanding of the methodology.

Introduction and Significance

Chemical Identity

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a piperidine derivative characterized by a chloromethyl substituent at the 4-position and a methyl group on the piperidine nitrogen.[1][2][3] It is typically isolated and handled as a stable, solid hydrochloride salt.

| Property | Value |

| IUPAC Name | 4-(chloromethyl)-1-methylpiperidine hydrochloride |

| CAS Number | 16429-74-0 |

| Molecular Formula | C₇H₁₅Cl₂N |

| Molecular Weight | 184.11 g/mol |

| Form | Solid |

| SMILES | CN1CCC(CC1)CCl.Cl |

Significance in Pharmaceutical Synthesis

The utility of this compound is rooted in its bifunctional nature. The tertiary amine of the piperidine ring offers a basic site, while the primary alkyl chloride provides a reactive electrophilic center for nucleophilic substitution reactions. This structure makes it an invaluable synthon for introducing the N-methylpiperidine-4-yl-methyl moiety into larger molecules. Its most prominent application is in the synthesis of Bepotastine, an H1 receptor antagonist used for treating allergic rhinitis and urticaria.[4][5][6][7]

Retrosynthetic Analysis and Primary Strategy

A logical retrosynthetic disconnection of 4-(chloromethyl)-1-methylpiperidine points to its corresponding alcohol, 1-methyl-4-piperidinemethanol, as the most direct and commercially viable precursor. The core transformation is a nucleophilic substitution of the hydroxyl group with a chloride ion. This approach is favored due to the ready availability of the starting alcohol and the efficiency of modern chlorination reagents.

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Pathway: Chlorination of 1-Methyl-4-piperidinemethanol

The most established and industrially scalable method for synthesizing 4-(chloromethyl)-1-methylpiperidine is the direct chlorination of 1-methyl-4-piperidinemethanol using thionyl chloride (SOCl₂).

Reaction Principle and Mechanism

This reaction is a classic example of converting an alcohol to an alkyl chloride. Thionyl chloride is a highly effective reagent for this transformation due to several key advantages:

-

High Reactivity: It readily reacts with primary alcohols.

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.

-

In-situ Hydrochloride Formation: The generated HCl gas reacts with the basic nitrogen of the piperidine ring, directly forming the desired hydrochloride salt in the reaction mixture.

The mechanism proceeds via the formation of an intermediate alkyl chlorosulfite ester. The chloride ion, either from the decomposition of the chlorosulfite or from the HCl byproduct, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group in an Sₙ2-type reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-(chloromethyl)-1-methylpiperidine hydrochloride (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Chloromethyl)-1-methylpiperidine hydrochloride | C7H15Cl2N | CID 21436138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20100168433A1 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 5. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 6. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-(Chloromethyl)-1-methylpiperidine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-1-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Proactive Safety

As a key intermediate in the synthesis of numerous pharmaceuticals, including antihistamines like Loratadine, 4-(Chloromethyl)-1-methylpiperidine hydrochloride is a compound of significant interest in drug discovery and development.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a tertiary amine, makes it a versatile building block. However, these same properties necessitate a rigorous and informed approach to its safe handling. This guide is structured to provide not just a set of procedures, but a deeper understanding of the "why" behind each recommendation, empowering researchers to work with this compound confidently and safely. The absence of comprehensive toxicological data for this specific molecule underscores the importance of treating it with the caution afforded to a new chemical entity, leveraging knowledge from its structural analogues to inform our safety protocols.

Section 1: Compound Profile and Hazard Identification

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Chloromethyl)-1-methylpiperidine hydrochloride is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N | [2] |

| Molecular Weight | 184.11 g/mol | [2] |

| Appearance | White to off-white or beige solid/powder | [3] |

| Melting Point | 160 - 165 °C | |

| Solubility | Soluble in water, methanol, and DMSO. | [3] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [3] |

The hygroscopic nature of this compound is a critical handling consideration. Absorption of moisture can lead to clumping, which can complicate accurate weighing, and potentially promote hydrolysis, altering the compound's reactivity and purity.

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with 4-(Chloromethyl)-1-methylpiperidine hydrochloride stem from its two key structural features: the piperidine ring and the chloromethyl group.

-

The Piperidine Moiety : Piperidine itself is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is readily absorbed through the skin and can cause respiratory irritation.[2][4][6] While the hydrochloride salt form reduces the volatility compared to the free base, the inherent irritant and corrosive potential of the piperidine ring remains a concern.

-

The Chloromethyl Group (An Alkylating Agent) : The chloromethyl group is a classic example of an alkylating agent. Alkylating agents are reactive species that can transfer an alkyl group to nucleophilic sites on biological molecules, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[7] While there is no specific carcinogenicity data for 4-(chloromethyl)-1-methylpiperidine hydrochloride, other chloromethylated compounds have been identified as carcinogens.[1] Therefore, it is prudent to handle this compound as a potential carcinogen and a mutagen. The reactivity of this group also means it can react with nucleophilic substances in the laboratory.

Due to these properties, 4-(Chloromethyl)-1-methylpiperidine hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety protocol relies on the "hierarchy of controls," a system that prioritizes the most effective and reliable control measures.

For 4-(Chloromethyl)-1-methylpiperidine hydrochloride, elimination or substitution may not be feasible due to its specific role as a chemical intermediate. Therefore, our focus lies on robust engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Section 3: Standard Operating Procedures for Safe Handling

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure.

-

Hand Protection : Wear nitrile or neoprene gloves. Given that the compound can be absorbed through the skin, ensure gloves are inspected before use and changed regularly, or immediately if contaminated.

-

Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or during transfers.

-

Body Protection : A lab coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.

-

Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a powered air-purifying respirator (PAPR) with a particulate filter is a suitable alternative.

Weighing and Transferring the Compound: A Step-by-Step Protocol

Given its hygroscopic and irritant nature, weighing and transferring 4-(Chloromethyl)-1-methylpiperidine hydrochloride requires a meticulous approach to prevent contamination and exposure.

Objective : To accurately weigh a specific amount of 4-(Chloromethyl)-1-methylpiperidine hydrochloride while minimizing dust generation and exposure.

Materials :

-

4-(Chloromethyl)-1-methylpiperidine hydrochloride in its original container.

-

Analytical balance.

-

Weighing paper or a tared vial.

-

Spatula.

-

Appropriate PPE.

Protocol :

-

Preparation :

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing by Difference (Recommended) :

-

Place the closed container of 4-(Chloromethyl)-1-methylpiperidine hydrochloride on the analytical balance and record the initial mass.

-

Transfer the container to the fume hood.

-

Carefully open the container and, using a clean spatula, transfer an approximate amount of the powder to your reaction vessel or a secondary container.

-

Securely close the primary container.

-

Place the closed container back on the analytical balance and record the final mass.

-

The difference between the initial and final mass is the amount of compound transferred.

-

-

Direct Weighing (Alternative) :

-

Place a tared weighing vessel (e.g., vial or weighing boat) on the analytical balance within the fume hood.

-

Carefully add the powder to the weighing vessel until the desired mass is reached.

-

This method may increase the risk of dust generation and should be performed with extreme care.

-

-

Post-Transfer :

-

Securely close the reaction vessel.

-

Decontaminate the spatula and any other tools used.

-

Clean the work surface within the fume hood.

-

Properly dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.

-

Section 4: Storage, Stability, and Disposal

Storage and Chemical Incompatibility

-

Storage Conditions : Store 4-(Chloromethyl)-1-methylpiperidine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage in a desiccator may be beneficial.

-

Incompatible Materials : Avoid contact with strong oxidizing agents. As a reactive alkylating agent, it may also be incompatible with strong nucleophiles, acids, and bases. A comprehensive chemical compatibility chart should be consulted before mixing with other reagents.

Stability and Decomposition

Under recommended storage conditions, 4-(Chloromethyl)-1-methylpiperidine hydrochloride is stable. However, at elevated temperatures, thermal decomposition may occur. While specific decomposition products have not been fully characterized, thermal degradation of similar piperidinium salts is known to produce toxic fumes, including nitrogen oxides, hydrogen chloride, and carbon oxides.

Disposal

As a halogenated organic compound, 4-(Chloromethyl)-1-methylpiperidine hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A minor spill of 4-(Chloromethyl)-1-methylpiperidine hydrochloride should only be cleaned up by trained personnel wearing appropriate PPE.

Protocol for a Minor Solid Spill :

-

Evacuate and Secure : Evacuate the immediate area and restrict access.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Collect : Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

-

Decontaminate : Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Report : Report the spill to the appropriate safety personnel.

For large spills, or any spill that cannot be managed safely, evacuate the area and contact your institution's emergency response team.

Section 6: Conclusion

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a valuable research tool, but its potential hazards demand a high level of respect and care. By understanding the chemical principles behind its reactivity and toxicity, and by implementing the robust handling procedures outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and controlled manner. Always remember that a proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.

References

- National Institute for Occupational Safety and Health. (n.d.). Piperidine. NIOSH Pocket Guide to Chemical Hazards.

- PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from a source providing chemical data for a similar compound. [Link]

- National Toxicology Program. (1979). Bioassay of 2-(chloromethyl)pyridine for possible carcinogenicity. U.S.

- Lijinsky, W., & Taylor, H. W. (1978). Carcinogenicity of 4-chloronitrosopiperidine in Sprague-Dawley rats. Zeitschrift für Krebsforschung und Klinische Onkologie, 92(2), 217–220.

- International Agency for Research on Cancer. (1987). Overall evaluations of carcinogenicity: an updating of IARC Monographs volumes 1 to 42. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride.

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from an educational resource on organic chemistry. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from a government agency website on environmental protection. [Link]

-

LookChem. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride. Retrieved from a chemical information website. [Link]

-

INCHEM. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from an international chemical safety card database. [Link]

- New Jersey Department of Health. (1999). Hazard Summary: Piperidine. Retrieved from a state government health department resource.

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from a medical textbook. [Link]

Sources

- 1. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 4. ICSC 0317 - PIPERIDINE [inchem.org]

- 5. PIPERIDINE [training.itcilo.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Stability of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of 4-(Chloromethyl)-1-methylpiperidine hydrochloride, a crucial intermediate in pharmaceutical synthesis.[1] As a reactive building block, understanding its stability profile is paramount for ensuring the integrity of synthetic processes and the quality of resulting active pharmaceutical ingredients (APIs). This document delves into the intrinsic chemical stability of the molecule, factors influencing its degradation, recommended storage and handling protocols, and robust analytical methodologies for stability assessment.

Introduction to 4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Versatile Synthetic Intermediate

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a substituted piperidine derivative widely utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from the presence of a reactive chloromethyl group, which can readily participate in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. The piperidine scaffold is a common motif in many centrally acting drugs. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store as a solid.

Below is the chemical structure of 4-(Chloromethyl)-1-methylpiperidine hydrochloride:

Caption: Proposed hydrolytic degradation pathway.

Thermal Degradation

At elevated temperatures, in addition to accelerating hydrolysis, thermal decomposition can occur, leading to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. [2]

Oxidative Degradation

The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. [3]This is a potential degradation pathway, especially in the presence of oxidizing agents.

Factors Influencing Stability and Recommended Storage Conditions

The following factors are critical in maintaining the stability of 4-(Chloromethyl)-1-methylpiperidine hydrochloride:

| Factor | Influence on Stability | Recommendation |

| Moisture/Humidity | Highly influential due to the compound's hygroscopic nature, leading to hydrolytic degradation. | Store in a tightly sealed container in a dry and well-ventilated place. The use of a desiccator is recommended for long-term storage. [2][4] |

| Temperature | Elevated temperatures accelerate the rate of hydrolytic and thermal degradation. | Storage in a cool place is advised. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation. [5] |

| Light | While not extensively documented for this specific compound, photolytic degradation is a potential risk for many organic molecules. | Store in a light-resistant container to prevent potential photodegradation. |

| pH | The stability of the compound in solution is pH-dependent. Acidic or basic conditions can catalyze hydrolysis. | For in-process use, maintain solutions at a neutral pH where possible. |

| Incompatible Materials | Contact with strong oxidizing agents can lead to oxidative degradation. [2] | Avoid storage and handling in proximity to strong oxidizing agents. |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for monitoring the purity of 4-(Chloromethyl)-1-methylpiperidine hydrochloride and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients. The development of such a method typically involves forced degradation studies.

Forced Degradation (Stress Testing) Protocol:

The following protocol outlines a systematic approach to forced degradation to identify potential degradants and validate the stability-indicating nature of an HPLC method.

Caption: Workflow for forced degradation studies.

Recommended HPLC Conditions (Starting Point):

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution (e.g., starting with 5% B, increasing to 95% B) is recommended to resolve the parent compound from potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary. Mass spectrometric (MS) detection is highly recommended for peak identification and confirmation. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume. |

Other Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or for the primary compound after derivatization.

-

Karl Fischer Titration: Essential for determining the water content, which is a critical stability parameter due to the compound's hygroscopicity.

Handling and Formulation Considerations

Given the reactive and hygroscopic nature of 4-(Chloromethyl)-1-methylpiperidine hydrochloride, the following precautions should be taken during handling and formulation:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. [2]* Controlled Environment: Handle the solid in a glove box or a controlled humidity environment to minimize moisture uptake.

-

Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: Use anhydrous solvents for reactions to prevent premature hydrolysis of the chloromethyl group.

-

Excipient Compatibility: If used in a formulation, conduct compatibility studies with proposed excipients to identify any potential interactions that could lead to degradation.

Conclusion

The stability of 4-(Chloromethyl)-1-methylpiperidine hydrochloride is a critical consideration for its successful use in pharmaceutical synthesis. The primary degradation pathway is hydrolysis of the chloromethyl group, which is exacerbated by the compound's hygroscopicity. By implementing stringent storage and handling protocols to control moisture and temperature, and by employing robust, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate. A thorough understanding of its stability profile is essential for the development of safe and effective medicines.

References

-

LookChem. 4-Chloro-1-methylpiperidine hydrochloride. Available from: [Link]

-

Purdue University. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21436138, 4-(Chloromethyl)-1-methylpiperidine hydrochloride. PubChem. Available from: [Link]

-

Starshine Chemical. Piperidine Hydrochloride (Low water content). Available from: [Link]

-

P212121. Piperidine hydrochloride | CAS 6091-44-7. Available from: [Link]

-

Chem-Impex. 4-Chloro-1-methylpiperidine. Available from: [Link]

Sources

- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

A Technical Guide to the Key Intermediates in the Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Abstract

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents. Its structural motif, featuring a reactive chloromethyl group appended to a methylated piperidine core, makes it a versatile intermediate for introducing the 1-methylpiperidine-4-yl)methyl moiety into target molecules. This guide provides an in-depth examination of the most common and efficient synthetic pathway to this compound, focusing on the critical transformations and the characterization of its key intermediates. We will dissect the process from readily available starting materials, explaining the causality behind methodological choices, providing detailed experimental protocols, and offering insights grounded in established chemical principles. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Overall Synthetic Pathway

The synthesis of 4-(Chloromethyl)-1-methylpiperidine hydrochloride is most efficiently achieved through a three-step sequence starting from isonipecotic acid. This pathway involves N-methylation, reduction of the carboxylic acid to a primary alcohol, and subsequent chlorination of the alcohol. Each step yields a crucial intermediate whose purity directly impacts the quality of the final product.

Caption: The three-step synthetic route from isonipecotic acid.

Key Intermediate 1: 1-Methylpiperidine-4-carboxylic acid

The initial step involves the N-methylation of the piperidine ring. This transformation is critical as it installs the methyl group that defines the final product's core structure. While various methylation strategies exist, the Eschweiler-Clarke reaction, a form of transfer hydrogenation, is highly effective for this purpose.[1][2]

Synthetic Approach: Reductive Amination via Transfer Hydrogenation

This method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, often with a palladium catalyst to facilitate the reaction.[1][2] It is a robust and scalable procedure that avoids the use of more hazardous alkylating agents like methyl iodide.

Mechanistic Insight & Rationale

The reaction proceeds through the formation of an intermediate iminium ion upon reaction of the secondary amine (isonipecotic acid) with formaldehyde. The palladium catalyst facilitates the transfer of a hydride from formic acid to the iminium ion, reducing it to the tertiary amine. This one-pot procedure is advantageous due to its mild conditions and the ease of removing byproducts (carbon dioxide and water).

Detailed Experimental Protocol

-

Vessel Charging: To a suitable reaction vessel, charge isonipecotic acid (1.0 eq), 10% Palladium on carbon (0.02 eq), and deionized water.

-

Heating: Heat the mixture to approximately 90-95°C with stirring.[2]

-

Reagent Addition: Sequentially add formic acid (2.0-2.5 eq) and an aqueous solution of formaldehyde (1.2-1.5 eq) to the vessel while maintaining the temperature.[2]

-

Reaction Monitoring: Maintain the reaction at 90-100°C and monitor for completion by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the palladium catalyst.[2] The filtrate can be concentrated, and the product is often converted directly to its hydrochloride salt by adding concentrated HCl and crystallizing from a suitable solvent like acetonitrile.[2]

Data Summary: 1-Methylpiperidine-4-carboxylic acid Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Typical Yield | ~91% | [2] |

| Appearance | White crystalline solid | |

| CAS Number | 71985-80-3 | [2] |

Key Intermediate 2: 4-(Hydroxymethyl)-1-methylpiperidine

The second key intermediate is the primary alcohol, formed by the reduction of the carboxylic acid group of 1-methylpiperidine-4-carboxylic acid. This step is crucial as it sets up the functional group for the final chlorination.

Synthetic Approach: Metal Hydride Reduction

Carboxylic acids are relatively resistant to reduction. Strong reducing agents are required, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for this transformation.[3][4][5] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids.[3]

Caption: The two-stage reduction of the carboxylic acid by LiAlH₄.

Mechanistic Insight & Rationale

The reaction with LiAlH₄ proceeds in two stages. Initially, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon reduce it first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[4] The high reactivity of LiAlH₄ necessitates conducting the reaction in anhydrous etheric solvents (e.g., THF, diethyl ether) and requires a careful aqueous work-up to quench excess reagent.

Detailed Experimental Protocol

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Substrate Addition: Slowly add a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable aluminum salt precipitate.[6]

-

Isolation: Stir the resulting slurry for 30 minutes, then filter and wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Data Summary: 4-(Hydroxymethyl)-1-methylpiperidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [7] |

| Molecular Weight | 129.20 g/mol | |

| Typical Yield | >85% | |

| Appearance | Colorless to pale yellow liquid/low melting solid | [7] |

| CAS Number | 3433-45-6 |

The Final Transformation: Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a classic nucleophilic substitution reaction.

Synthetic Approach: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[8][9] It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (Sₙi mechanism) to yield the alkyl chloride. The reaction is often performed in a non-protic solvent like dichloromethane.

Sources

- 1. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Thionyl Chloride [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

using 4-(Chloromethyl)-1-methylpiperidine hydrochloride as an alkylating agent

An Application Guide to the Strategic Use of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride as a Key Alkylating Agent

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(chloromethyl)-1-methylpiperidine hydrochloride. This versatile reagent is a cornerstone for introducing the (1-methylpiperidin-4-yl)methyl moiety, a privileged scaffold in modern drug discovery.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss critical insights for reaction optimization and troubleshooting.

Introduction: The Strategic Value of the 1-Methylpiperidine Moiety

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1] Its N-methylated derivative, specifically when linked via a methylene bridge, offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The tertiary amine of the 1-methylpiperidine group has a pKa typically in the range of 8-10, making it basic. This allows for the formation of stable, crystalline hydrochloride salts, which often improves a drug candidate's solubility, stability, and bioavailability.

-

Enhanced Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor, while the overall conformationally restricted yet flexible ring system can engage in crucial van der Waals or hydrophobic interactions within a target's binding pocket.

-

Improved Pharmacokinetics: The incorporation of this polar, basic group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often mitigating excessive lipophilicity.

4-(Chloromethyl)-1-methylpiperidine hydrochloride serves as a direct and efficient chemical handle to install this valuable functionality onto a wide range of molecular frameworks.

Reagent Profile and Handling

Before experimental use, a thorough understanding of the reagent's properties is essential.

| Property | Value | Source |

| Chemical Name | 4-(Chloromethyl)-1-methylpiperidine hydrochloride | PubChem[3] |

| Synonyms | 4-Chloro-N-methylpiperidine hydrochloride | Fisher Scientific[4] |

| Molecular Formula | C₇H₁₅Cl₂N | Sigma-Aldrich |

| Molecular Weight | 184.11 g/mol | Sigma-Aldrich |

| Appearance | Beige to white crystalline solid/powder | Fisher Scientific[4] |

| Melting Point | 160 - 165 °C | Fisher Scientific[4] |

| CAS Number | 1182284-45-2 | Sigma-Aldrich |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Storage: The hydrochloride salt is relatively stable but can be hygroscopic. Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Toxicity: Causes skin and eye irritation. Avoid inhalation of dust. In case of contact, rinse the affected area with copious amounts of water.[4][6]

The Mechanism: A Base-Mediated S(_N)2 Reaction

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) pathway. The key to success is understanding the dual role of the base.

-

Neutralization: The reagent is a hydrochloride salt. The first equivalent of base is consumed to neutralize the HCl, liberating the free base form of the alkylating agent, 4-(chloromethyl)-1-methylpiperidine.

-

Activation: The second equivalent of base deprotonates the nucleophile (Nu-H), such as a phenol, thiol, or amine, to generate a more potent nucleophilic anion (Nu⁻).

-

Displacement: The activated nucleophile attacks the electrophilic methylene carbon (-CH₂Cl), displacing the chloride leaving group in a single, concerted step to form the new C-Nu bond.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (695 mg, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

-

Solvent Addition: Add 25 mL of anhydrous DMF via syringe. Flush the flask with nitrogen or argon.

-

Reagent Addition: With vigorous stirring, add 4-(chloromethyl)-1-methylpiperidine hydrochloride (1.01 g, 5.5 mmol) to the suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-nitrophenol starting material is consumed (typically 4-6 hours).

-

Workup - Quenching: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with a small amount of ethyl acetate.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and dilute with 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of dichloromethane (DCM) to 5-10% methanol in DCM is typically effective. Pro-Tip: Adding 0.5% triethylamine to the eluent can prevent the basic product from streaking on the silica gel.

-

Characterization: The final product, 1-methyl-4-((4-nitrophenoxy)methyl)piperidine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.

Field Insights: Troubleshooting & Optimization

-

Low or No Reactivity:

-

Cause: Insufficiently strong base to deprotonate the nucleophile. Phenols are relatively acidic, but alcohols or some amines may require a stronger base like sodium hydride (NaH).

-

Solution: Switch to a stronger base (e.g., NaH) and an appropriate anhydrous solvent (e.g., THF, Dioxane). Ensure all reagents and solvents are strictly anhydrous, as water can quench the base and anion.

-

-

Competing C-Alkylation:

-

Cause: For some phenols, alkylation can occur on the aromatic ring (C-alkylation) as a competing side reaction. [7] * Solution: The choice of base and solvent is critical. Polar aprotic solvents like DMF and acetonitrile generally favor the desired O-alkylation. Using a carbonate base often provides good selectivity. [8]* Formation of Quaternary Ammonium Salt:

-

Cause: If the substrate also contains a nucleophilic nitrogen (e.g., a secondary amine), intermolecular reaction with the alkylating agent can lead to dimerization or polymerization.

-

Solution: If possible, protect the competing nucleophilic group before the alkylation step. Alternatively, use a large excess of the substrate amine to favor the desired reaction over side reactions.

-

Conclusion

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a powerful and reliable reagent for introducing the medicinally important (1-methylpiperidin-4-yl)methyl scaffold. A thorough understanding of its reactivity, coupled with a robust protocol and awareness of potential side reactions, enables chemists to deploy this building block with high efficiency and predictability. Its successful application in complex syntheses, such as those for commercial drugs, underscores its value in the fields of organic synthesis and drug discovery.

References

- Vertex AI Search. (n.d.). Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Retrieved January 4, 2026.

- Google Patents. (n.d.). Synthesis method of rupatadine intermediate namely 3-chloromethyl-5-methylpyridine.

- Bijukumar, G. (2008). Expedient Synthesis of Rupatadine.

-

New Drug Approvals. (2015). Rupatadine. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). A kind of synthetic method of Rupatadine fumarate intermediate.

-

Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). 1 methyl piperidine. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine hydrochloride. Retrieved January 4, 2026, from [Link]

-

Bielenstein, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4988. [Link]

-

Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1253. [Link]

- Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2488. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Process for the o-methylation of phenols and a catalyst for carrying out the process.

-

García-López, M. T., et al. (1980). Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry, 23(6), 657-660. [Link]

-

Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved January 4, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. Retrieved January 4, 2026, from [Link]

-

Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

-

ResearchGate. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (Chloromethyl)phenol. Retrieved January 4, 2026, from [Link]

-

US EPA. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyl-2-propenoate, reaction products with formaldehyde-phenol polymer. Retrieved January 4, 2026, from [Link]

-

ClinPGx. (n.d.). Home. Retrieved January 4, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. 4-(Chloromethyl)-1-methylpiperidine hydrochloride | C7H15Cl2N | CID 21436138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis of Loratadine using 4-(Chloromethyl)-1-methylpiperidine hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Chemical Process R&D

Introduction

Loratadine is a potent, long-acting, second-generation tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1][2][3] Its non-sedating nature, a significant advantage over first-generation antihistamines, is attributed to its low ability to cross the blood-brain barrier.[4] Loratadine is widely used for the management of allergic rhinitis and urticaria.[1][2][5]